(9alpha)-Spartein-2-one
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Overview
Description
(9alpha)-Spartein-2-one is a naturally occurring alkaloid found predominantly in the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus . It belongs to the class of tetracyclic quinolizidine alkaloids and is known for its δ-lactam structure obtained by formal oxidation at the 2-position of sparteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
(9alpha)-Spartein-2-one can be extracted, purified, and crystallized from the seeds of Lupinus mutabilis Sweet . The extraction process involves the use of organic solvents, followed by purification through chromatographic techniques. Crystallization is achieved by evaporating the solvent under reduced pressure.
Industrial Production Methods
Industrial production of lupanin typically involves large-scale extraction from lupin seeds. The seeds are first ground into a fine powder, and the alkaloids are extracted using solvents such as methanol or ethanol. The extract is then subjected to purification processes, including liquid-liquid extraction and column chromatography, to isolate lupanin.
Chemical Reactions Analysis
Types of Reactions
(9alpha)-Spartein-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lupanine N-oxide.
Reduction: Reduction of lupanin can yield sparteine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: (9alpha)-Spartein-2-onee N-oxide
Reduction: Sparteine
Substitution: Various N-substituted derivatives of lupanin
Scientific Research Applications
(9alpha)-Spartein-2-one has several scientific research applications:
Chemistry: this compound is used as a precursor for the synthesis of other quinolizidine alkaloids.
Biology: It is studied for its effects on the central nervous system, particularly its sedative properties.
Medicine: this compound has potential therapeutic applications due to its pharmacological properties, including its use as an analgesic and anti-inflammatory agent.
Industry: this compound is used in the development of natural pesticides and herbicides due to its toxic effects on certain pests.
Mechanism of Action
(9alpha)-Spartein-2-one exerts its effects primarily through interaction with the central nervous system. It acts as a weak sedative by modulating neurotransmitter activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors in the brain that regulate mood and behavior .
Comparison with Similar Compounds
(9alpha)-Spartein-2-one is often compared with other quinolizidine alkaloids such as sparteine, albine, hydroxylupanine, and anagyrine . While all these compounds share a similar tetracyclic structure, lupanin is unique due to its δ-lactam configuration. This structural difference contributes to its distinct pharmacological properties.
List of Similar Compounds
- Sparteine
- Albine
- Hydroxylupanine
- Anagyrine
- Lupinine
- Angustifolin
This compound’s unique structure and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1 |
InChI Key |
JYIJIIVLEOETIQ-RFQIPJPRSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
Synonyms |
alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |
Origin of Product |
United States |
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